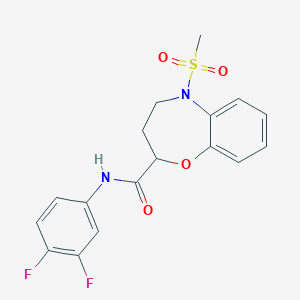![molecular formula C20H15F3N4O4 B11240013 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11240013.png)
6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-オキソ-N-フェニル-1-({[4-(トリフルオロメトキシ)フェニル]カルバモイル}メチル)-1,6-ジヒドロピリダジン-3-カルボキサミドは、ピリダジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ピリダジン環、フェニル基、トリフルオロメトキシフェニル基の存在を特徴としています。
2. 製法
合成経路と反応条件: 6-オキソ-N-フェニル-1-({[4-(トリフルオロメトキシ)フェニル]カルバモイル}メチル)-1,6-ジヒドロピリダジン-3-カルボキサミドの合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、制御された条件下で、4-(トリフルオロメトキシ)アニリンを適切なピリダジン誘導体と反応させることです。この反応は、多くの場合、触媒の存在下で、不活性雰囲気下で行われ、望ましくない副反応を防ぎます。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器や自動システムの使用は、生産プロセス効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製工程が、高純度の化合物を得るために用いられます。
反応の種類:
酸化: この化合物は、特にフェニル環とピリダジン環で、酸化反応を起こす可能性があります。
還元: 還元反応は、カルボニル基を標的にして、ヒドロキシル基に変換することができます。
置換: 適切な条件下で、トリフルオロメトキシ基を他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 求核置換反応は、ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬を使用して行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される可能性がありますが、還元によってアルコールが生成される可能性があります。
4. 科学研究への応用
化学: 化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな修飾が可能になり、新しい材料や触媒の開発に役立ちます。
生物学および医学: 生物学および医学研究において、6-オキソ-N-フェニル-1-({[4-(トリフルオロメトキシ)フェニル]カルバモイル}メチル)-1,6-ジヒドロピリダジン-3-カルボキサミドは、特定の酵素や受容体の阻害剤として潜在力を持っていることが示されています。その抗がん作用と抗炎症作用が調査されています。
産業: 産業部門では、この化合物は、ポリマーやコーティングを含む先進材料の開発に使用されています。その安定性と反応性は、さまざまな用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(trifluoromethoxy)aniline with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological and medicinal research, 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its anticancer and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
作用機序
6-オキソ-N-フェニル-1-({[4-(トリフルオロメトキシ)フェニル]カルバモイル}メチル)-1,6-ジヒドロピリダジン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用に関与しています。酵素や受容体に結合して、その活性を阻害することができます。トリフルオロメトキシ基は、その結合親和性と選択性を高め、強力な阻害剤にします。この化合物は、細胞シグナル伝達経路を妨害することもでき、治療効果をもたらします。
類似化合物:
- メチル6-オキソ-4-フェノキシ-1-[3-(トリフルオロメチル)フェニル]-1,6-ジヒドロピリダジン-3-カルボキシレート
- 6-オキソ-N-[4-(トリフルオロメトキシ)フェニル]-1,6-ジヒドロピリジン-3-カルボキサミド
比較: 類似化合物と比較して、6-オキソ-N-フェニル-1-({[4-(トリフルオロメトキシ)フェニル]カルバモイル}メチル)-1,6-ジヒドロピリダジン-3-カルボキサミドは、トリフルオロメトキシ基の存在により、独自の特性を示します。この基は、その化学的安定性と生物学的活性を高め、さまざまな用途でより効果的になります。さらに、その特定の構造により、分子標的との選択的な相互作用が可能になり、他のピリダジン誘導体とは異なります。
類似化合物との比較
- Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
- 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridine-3-carboxamide
Comparison: Compared to similar compounds, 6-oxo-N-phenyl-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide exhibits unique properties due to the presence of the trifluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, its specific structure allows for selective interactions with molecular targets, distinguishing it from other pyridazine derivatives.
特性
分子式 |
C20H15F3N4O4 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
6-oxo-1-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15F3N4O4/c21-20(22,23)31-15-8-6-14(7-9-15)24-17(28)12-27-18(29)11-10-16(26-27)19(30)25-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,28)(H,25,30) |
InChIキー |
ULKSFZWJZVYUNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11239930.png)
![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11239935.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239946.png)
![1-[7-Acetyl-6-(4-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11239950.png)
![N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide](/img/structure/B11239959.png)
![N-(3-fluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239963.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11239978.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}naphthalene-1-carboxamide](/img/structure/B11239984.png)


![N-(2-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11239997.png)
![2-{4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazino}-4-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B11240002.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11240004.png)

